N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety linked to a benzamide structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit enzymes or bind to receptors, altering their function and leading to the observed biological effects .
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and various metabolic processes .
Pharmacokinetics
The admet (absorption, distribution, metabolism, excretion, and toxicity) calculation showed a favorable pharmacokinetic profile of some synthesized benzothiazole derivatives . This suggests that the compound could have good bioavailability.
Result of Action
These could include inhibition of cell growth and proliferation, modulation of inflammatory responses, and alteration of metabolic processes .
Action Environment
For instance, solvent effects have been found to affect the excited-state hydrogen bonds and proton transfers of certain benzothiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which can be synthesized from 2-aminobenzenethiol and a suitable aldehyde under acidic conditions. The resulting benzothiazole is then coupled with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides and benzothiazoles.
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)benzamide: Lacks the ethylsulfonyl group, which may result in different solubility and bioavailability properties.
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: Contains a pyrazine ring instead of a phenyl ring, leading to different chemical and biological properties.
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Features a naphthalene moiety, which may result in different photophysical properties.
Uniqueness
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide is unique due to the presence of both the benzothiazole and ethylsulfonyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-2-29(26,27)16-13-11-15(12-14-16)21(25)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCHZIPSDLIITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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